molecular formula C24H25FN2O3 B2969804 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-79-6

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2969804
CAS No.: 898456-79-6
M. Wt: 408.473
InChI Key: IEHVLROMJKIYJJ-UHFFFAOYSA-N
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Description

The compound “2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for certain biological activities .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A series of kojic acid derivatives, including similar compounds, were synthesized and evaluated for their anticonvulsant properties. These compounds showed potential effectiveness against seizures in preclinical models, highlighting their relevance in the development of new antiepileptic drugs (Aytemir, Çalış, & Septioğlu, 2010).

Crystal Structure and Drug Design

The crystal structure analysis of related compounds aids in understanding the molecular interactions critical for their biological activities. This knowledge is instrumental in the rational design of new therapeutic agents with enhanced efficacy and reduced side effects (Ullah & Altaf, 2014).

Serotonergic System Research

Compounds structurally similar to the queried molecule have been utilized in studies of the serotonergic system. For example, radiolabeled antagonists for 5-HT1A receptors have been developed for positron emission tomography (PET) studies, contributing to our understanding of serotonergic neurotransmission in various neuropsychiatric conditions (Plenevaux et al., 2000).

Antimicrobial and Antitumor Activities

Research into kojic acid derivatives, including compounds with structural similarities, has revealed their potential in combating microbial infections and tumor growth. These studies underscore the importance of such compounds in developing new antimicrobial and anticancer therapies (Aytemir, Çalış, & Özalp, 2004).

Neuroprotective Effects

Investigations into cinnamide derivatives, which share structural features with the queried compound, have shown promising neuroprotective effects. These findings suggest potential therapeutic applications in conditions like cerebral ischemia and neurodegenerative diseases (Zhong et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . This selectivity could lead to specific downstream effects based on the roles of these transporters in cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact several biochemical pathways. These pathways include nucleotide synthesis and adenosine function regulation . The specific downstream effects would depend on the cell type and the physiological context.

Pharmacokinetics

Its interaction with ents suggests it is able to cross cell membranes

Result of Action

The inhibition of ENTs by this compound can lead to changes in cellular processes that rely on nucleoside transport. For example, it could potentially disrupt nucleotide synthesis and the regulation of adenosine function . The exact molecular and cellular effects would depend on the specific context within the cell.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-6-2-3-7-19(18)16-30-24-17-29-20(14-23(24)28)15-26-10-12-27(13-11-26)22-9-5-4-8-21(22)25/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHVLROMJKIYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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